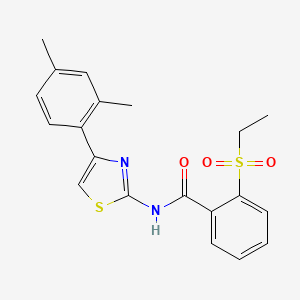

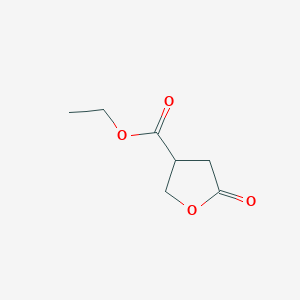

2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as CP-544326, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a critical role in regulating sleep-wake cycles, appetite, and energy homeostasis. CP-544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

This research investigates the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes from humans and rats. It highlights the metabolic pathways and identifies the cytochrome P450 isoforms responsible for the metabolism of these compounds, providing insights into their biotransformation and potential implications for human health and safety (Coleman et al., 2000).

Coordination Complexes of Pyrazole-Acetamide Derivatives

This study synthesizes and characterizes novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. It explores the effect of hydrogen bonding on the self-assembly process and evaluates the antioxidant activity of the ligands and their complexes. The research contributes to the understanding of metal-organic frameworks and their potential applications in catalysis and antioxidant development (Chkirate et al., 2019).

Cyclizations of Diastereomeric o-Haloanilide Atropisomers

This paper examines the outcomes of radical cyclizations and Heck reactions of N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides, focusing on the influence of chiral axes and stereocenters on the reaction. The findings provide insights into the mechanisms of radical cyclization and Heck reaction, offering valuable information for the synthesis of complex organic compounds (Guthrie et al., 2011).

Anticancer Activity of Thiazole Derivatives

This research synthesizes new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluates their anticancer activity. The compounds were investigated for their antitumor activities against human lung adenocarcinoma cells, showcasing some derivatives with high selectivity and potential as anticancer agents (Evren et al., 2019).

Synthesis of Heterocyclic Compounds from Acetamide Precursors

This study details the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. It demonstrates the flexibility of the acetamide moiety in generating diverse heterocyclic structures with potential biological activities, illustrating the versatility of acetamide derivatives in medicinal chemistry (Shams et al., 2010).

特性

IUPAC Name |

2-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-2-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOKTBAIORESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)

![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)